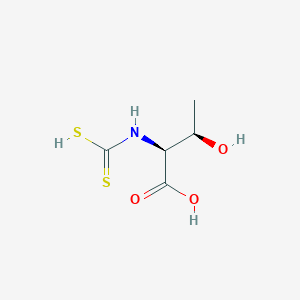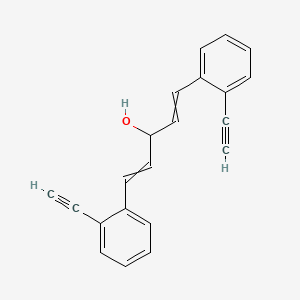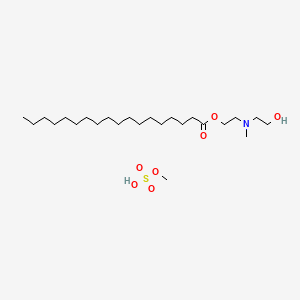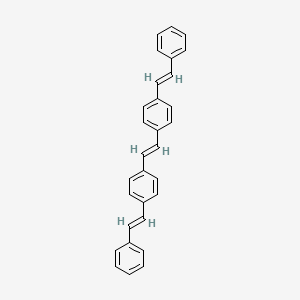
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is an organic compound characterized by its unique structure, which includes two styryl groups attached to a central ethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene typically involves the reaction of p-bromostyrene with a suitable ethylene derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which facilitates the formation of the desired product through the coupling of the styryl groups with the ethylene moiety.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and bromo derivatives.
Applications De Recherche Scientifique
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethylene: Similar structure but lacks the styryl groups.
1,2-Bis(p-methylphenyl)ethylene: Contains methyl groups instead of styryl groups.
1,2-Bis(p-chlorophenyl)ethylene: Contains chlorine atoms instead of styryl groups.
Uniqueness
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is unique due to the presence of the styryl groups, which impart distinct electronic and structural properties. These properties make it particularly valuable in the development of advanced materials for electronic applications.
Propriétés
Formule moléculaire |
C30H24 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+ |
Clé InChI |
DXQFGTYOUGMXMH-DMZHBPNSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


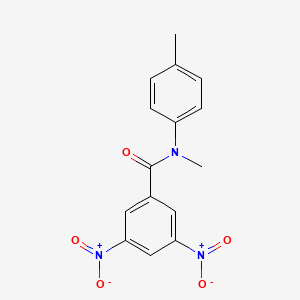
silane](/img/structure/B14503227.png)
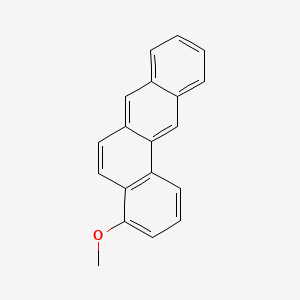
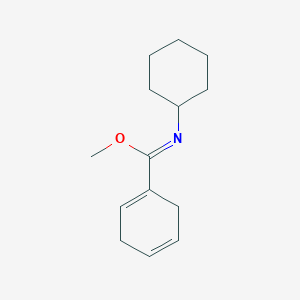
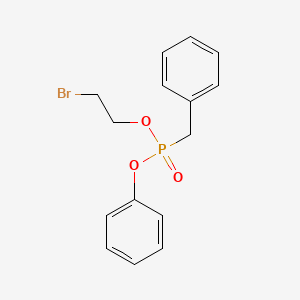
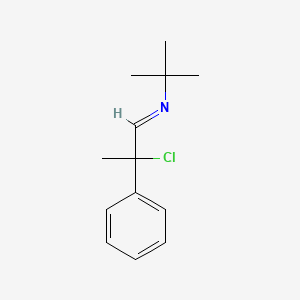
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
